molecular formula C9H6BrNO2S B2407533 Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate CAS No. 2138177-54-3

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B2407533
CAS No.: 2138177-54-3
M. Wt: 272.12
InChI Key: DXBLCEKGOLBYBO-UHFFFAOYSA-N
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Description

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol It is a derivative of thieno[3,2-c]pyridine, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Mechanism of Action

Target of Action

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). It is involved in various physiological processes and has been implicated in several diseases, including heart failure, hypertension, and diabetes .

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms secondary interactions with the kinase, leading to attenuated reactivity and increased selectivity . This interaction results in the inhibition of GRK2, thereby modulating the activity of GPCRs .

Biochemical Pathways

The inhibition of GRK2 affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and hormone regulation. By inhibiting GRK2, the compound can modulate these processes, potentially leading to therapeutic effects .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .

Result of Action

The primary result of the action of this compound is the inhibition of GRK2, leading to modulation of GPCR activity . This can affect various physiological processes regulated by GPCRs, potentially leading to therapeutic effects in conditions such as heart failure, hypertension, and diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

Preparation Methods

The synthesis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or chromatography techniques.

Comparison with Similar Compounds

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLCEKGOLBYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=CC(=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138177-54-3
Record name methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
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